molecular formula C6H13N B147322 3-Methylpiperidine CAS No. 626-56-2

3-Methylpiperidine

Cat. No. B147322
CAS RN: 626-56-2
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-UHFFFAOYSA-N
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Description

3-Methylpiperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. It is characterized by the presence of a methyl group attached to the third carbon of the piperidine ring. This compound serves as a core structure for various chemical reactions and is of particular interest in the synthesis of pharmaceuticals and ionic liquids .

Synthesis Analysis

The synthesis of 3-methylpiperidine and its derivatives has been explored through various methods. One approach involves the use of recombinant Escherichia coli cells expressing specific enzymes to convert 1,5-diamino-2-methylpentane into 3-methylpiperidine on a preparative scale . Another method includes the reaction of 3-methylpiperidine with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, which are further quaternized to yield various ionic liquids . Additionally, a concise synthesis of 3-amino-4-ethylpiperidine starting from (S)-(-)-α-methyl-4-pyridinemethanol has been reported, utilizing an Overman rearrangement as a key step .

Molecular Structure Analysis

The molecular structure of 3-methylpiperidine derivatives has been studied extensively. Crystal structures of various substituted piperidinium salts have been reported, providing insights into the conformational behavior of these compounds . X-ray crystallographic analysis has revealed a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure .

Chemical Reactions Analysis

3-Methylpiperidine serves as a versatile building block for various chemical reactions. It has been used to synthesize enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids through Rh-catalyzed cyclohydrocarbonylation . Additionally, one-pot synthesis methods have been developed for the creation of 3-azidopiperidines and 3-aminopiperidines, which are significant in pharmaceutical and biological research .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylpiperidine and its derivatives have been a subject of study. The standard molar enthalpies of formation for various methylpiperidines have been determined, providing valuable data on the stability and conformational preferences of these molecules . Ionic liquids based on the 3-methylpiperidinium cation have been shown to possess high electrochemical stability and desirable physical properties such as low viscosity and high ionic conductivity, making them suitable for use as electrolytes .

Scientific Research Applications

Vibrational Spectra Analysis

3-Methylpiperidine has been the subject of vibrational spectra analysis. Erdoğdu and Güllüoǧlu (2009) conducted a study that combined experimental and theoretical approaches, including FT-Infrared spectra recording and density functional harmonic calculations, to analyze the vibrational spectra of 3-Methylpiperidine. This study contributes to understanding the structural and spectroscopic properties of this compound (Erdoğdu & Güllüoǧlu, 2009).

Thermochemistry Studies

Research has also focused on the thermochemistry of 3-Methylpiperidine. Ribeiro da Silva et al. (2006) investigated the molar enthalpies of formation for various methylpiperidines, including 3-Methylpiperidine. Their work, combining experimental measurements and theoretical calculations, provides valuable insights into the stability and conformational behavior of the piperidine ring influenced by the methyl group (Ribeiro da Silva et al., 2006).

Biotransformation Processes

Borlinghaus et al. (2019) reported on the synthesis of 3-Methylpiperidine from 1,5-diamino-2-methylpentane using recombinant Escherichia coli cells. This study demonstrates the potential of using biotransformation processes for the preparative scale production of 3-Methylpiperidine (Borlinghaus et al., 2019).

Environmental and Safety Applications

Rodríguez et al. (2019) explored the use of diluted 4-Methylpiperidine for Fmoc group removal in peptide synthesis, aiming for a less polluting and safer process. Although not directly about 3-Methylpiperidine, this study highlights the environmental considerations in handling related piperidine compounds (Rodríguez et al., 2019).

CO2 Capture Applications

Coulier et al. (2018) investigated the dissolution of CO2 in aqueous solutions of 3-Methylpiperidine for potential applications in post-combustion CO2 capture processes. Their work included the measurement of solution enthalpies and the development of a thermodynamic model for phase equilibrium and enthalpy of solution (Coulier et al., 2018).

Safety And Hazards

When handling 3-Methylpiperidine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Piperidines, including 3-Methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-methylpiperidine
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InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
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InChI Key

JEGMWWXJUXDNJN-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCNC1
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Molecular Formula

C6H13N
Record name 3-METHYLPIPERIDINE
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DSSTOX Substance ID

DTXSID4029195
Record name 3-Methylpiperidine
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Molecular Weight

99.17 g/mol
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Physical Description

3-methylpiperidine appears as a colorless liquid with a characteristic odor. Less dense than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption.
Record name 3-METHYLPIPERIDINE
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Product Name

3-Methylpiperidine

CAS RN

626-56-2
Record name 3-METHYLPIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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